(4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone
is a chemical compound with the CAS Number: 116412-83-0 . It has a molecular weight of 276.72 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The IUPAC name for this compound is(4-chlorophenyl)(3,4-dimethoxyphenyl)methanone
. The InChI code for this compound is 1S/C15H13ClO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9H,1-2H3
. Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Synthesis and Reactivity
- The synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, a related compound, was achieved by the oxidation of the corresponding benzo[b]thiophene derivative. This compound undergoes Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles under specific conditions, illustrating a method for the functionalization of acyl-benzo[b]thiophene derivatives (Pouzet et al., 1998).
Analytical Applications
- Dimethomorph electrooxidation studies revealed that (4-chlorophenyl)-(3,4-dimethoxyphenyl)methanone can be a major product of the electrooxidation reaction. This finding is significant for the analytical determination of dimethomorph in grape-derived samples, showcasing the compound's relevance in food safety and quality control (Lucas et al., 2013).
Molecular Interactions and Complex Formation
- Studies on the edge-to-face interaction between aromatic rings in clathrate formation of 1-benzoyl-2-hydroxyindoline derivatives with benzene revealed that compounds structurally similar to the target molecule serve as clathrate hosts for benzene guests. Such interactions are crucial for understanding molecular recognition and the design of host-guest systems (Eto et al., 2011).
Environmental Applications
- The compound has been indirectly associated with studies on the mineralization of 4-chlorophenol under visible light irradiation, demonstrating its potential in environmental remediation through photosensitized oxidation processes. This research highlights the role of similar compounds in degrading pollutants and contributing to cleaner water sources (Yi-ming et al., 2010).
Crystal Structure Analysis
- Crystal structure analysis of related compounds provides insights into the molecular geometry and interactions such as hydrogen bonding, pi-pi stacking, and C-H...N bonds. These studies are fundamental for understanding the compound's behavior in solid form, which has implications for material science and pharmaceutical formulation (Venugopala et al., 2012).
Safety and Hazards
This compound is classified as hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and collecting spillage . In case of ingestion, it is advised not to induce vomiting and to call a doctor or Poison Control Center immediately .
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO5S/c1-29-19-12-11-17(13-20(19)30-2)25-14-22(23(26)15-7-9-16(24)10-8-15)31(27,28)21-6-4-3-5-18(21)25/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJXQELPNPMKMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.